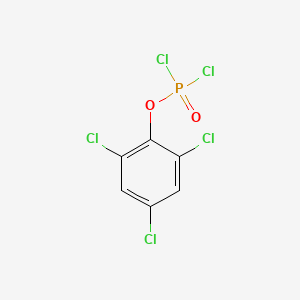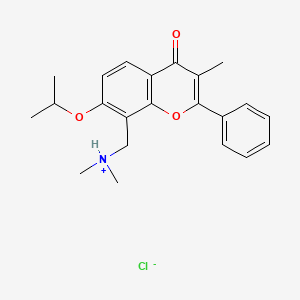
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride is a synthetic organic compound belonging to the flavone class. Flavones are a group of polyphenolic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a dimethylaminomethyl group at the 8th position, an isopropoxy group at the 7th position, and a methyl group at the 3rd position on the flavone backbone, with the hydrochloride salt form enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the flavone backbone, which can be derived from the condensation of appropriate phenolic and ketonic precursors.
Introduction of Functional Groups: The dimethylaminomethyl group is introduced via a Mannich reaction, which involves the reaction of the flavone with formaldehyde and dimethylamine.
Isopropoxy Group Addition: The isopropoxy group is introduced through an etherification reaction, where the hydroxyl group at the 7th position is reacted with isopropyl bromide in the presence of a base.
Methylation: The methyl group at the 3rd position is introduced through a methylation reaction using methyl iodide.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the flavone into its corresponding flavanone.
Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Products include hydroxylated derivatives or quinones.
Reduction: The major product is the corresponding flavanone.
Substitution: Substituted flavones with various functional groups replacing the dimethylamino group.
科学研究应用
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell survival, apoptosis, and inflammation, such as the NF-κB and MAPK pathways.
相似化合物的比较
Similar Compounds
7-Hydroxyflavone: Lacks the dimethylaminomethyl and isopropoxy groups, but shares the flavone backbone.
8-Methoxyflavone: Similar structure but with a methoxy group instead of the dimethylaminomethyl group.
3-Methylflavone: Shares the methyl group at the 3rd position but lacks other substituents.
Uniqueness
8-(Dimethylaminomethyl)-7-isopropoxy-3-methylflavone hydrochloride is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
CAS 编号 |
67238-76-0 |
|---|---|
分子式 |
C22H26ClNO3 |
分子量 |
387.9 g/mol |
IUPAC 名称 |
dimethyl-[(3-methyl-4-oxo-2-phenyl-7-propan-2-yloxychromen-8-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-14(2)25-19-12-11-17-20(24)15(3)21(16-9-7-6-8-10-16)26-22(17)18(19)13-23(4)5;/h6-12,14H,13H2,1-5H3;1H |
InChI 键 |
FUBUERBPXYMZQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC(C)C)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


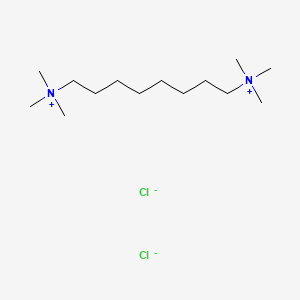
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
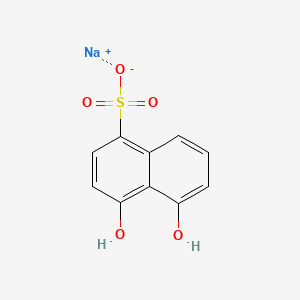
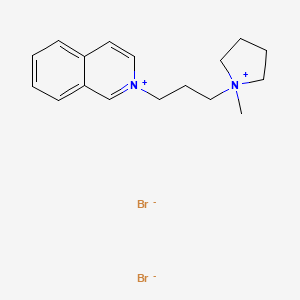
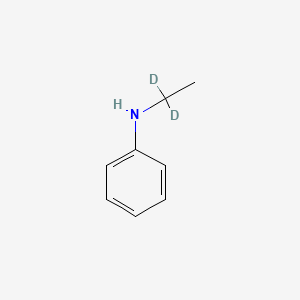
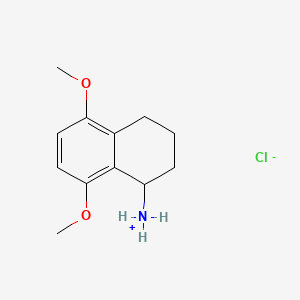
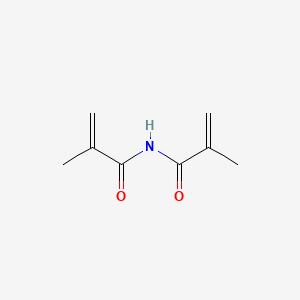
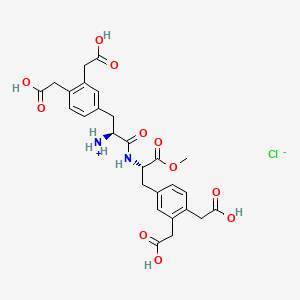
![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
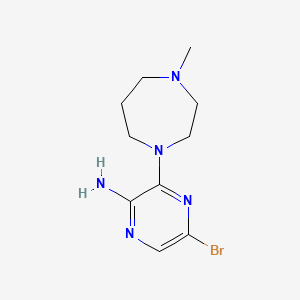
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
